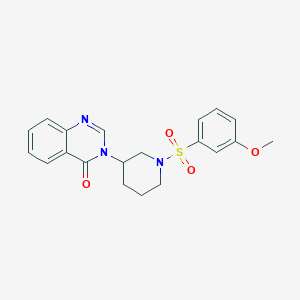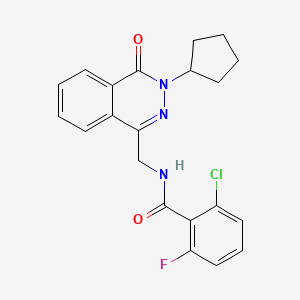![molecular formula C17H22N4O4S B2938450 5-((2-(2,6-dimethylmorpholino)-2-oxoethyl)thio)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 899960-65-7](/img/structure/B2938450.png)
5-((2-(2,6-dimethylmorpholino)-2-oxoethyl)thio)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-((2-(2,6-dimethylmorpholino)-2-oxoethyl)thio)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C17H22N4O4S and its molecular weight is 378.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Thienopyrimidine Derivatives
Thienopyrimidine derivatives are important and widely represented in medicinal chemistry as they are structural analogs of purines . They have various biological activities and are frequently used in drug development .
Targets and Mode of Action
Thienopyrimidine derivatives have been found to inhibit various enzymes and pathways . For instance, they have been found to inhibit protein kinases (PKs), which play key roles in several signal transduction pathways . Mutations in PKs can lead to oncogenesis and these mutations are critical to the progression of cancer . Therefore, PK inhibitors have become increasingly important in cancer treatment .
Biochemical Pathways
Thienopyrimidine derivatives can affect several biochemical pathways. For example, they can inhibit the action of protein kinases, which can lead to metastasis and drug resistance . Other targets that can be inhibited to give effective anticancer drugs include topoisomerases , tubulin polymerization , and histone deacetylase (HDAC) .
Result of Action
The result of the action of thienopyrimidine derivatives can vary depending on the specific compound and its targets. In general, they have been found to have anticancer effects .
Properties
IUPAC Name |
5-[2-(2,6-dimethylmorpholin-4-yl)-2-oxoethyl]sulfanyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O4S/c1-10-7-21(8-11(2)25-10)13(22)9-26-12-5-6-18-15-14(12)16(23)20(4)17(24)19(15)3/h5-6,10-11H,7-9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJTYJWIMOGPYOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)CSC2=C3C(=NC=C2)N(C(=O)N(C3=O)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(2E)-3-(2H-1,3-benzodioxol-5-yl)-N-(2-{[2-(4-bromophenyl)-1H-indol-3-yl]sulfanyl}ethyl)prop-2-enamide](/img/structure/B2938367.png)
![3-({[5-(4-Chlorophenyl)-4-(2'-fluoro-4'-propyl[1,1'-biphenyl]-4-yl)-2-pyrimidinyl]sulfanyl}methyl)benzenecarbonitrile](/img/structure/B2938368.png)
![6-methoxy-3-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one](/img/structure/B2938369.png)

![11-[2-(4-Morpholinyl)ethylamino]-7,8,9,10-tetrahydrobenzimidazolo[1,2-b]isoquinoline-6-carbonitrile](/img/structure/B2938372.png)
![2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(2,3,4-trifluorophenyl)acetamide](/img/structure/B2938374.png)
![3-amino-N-(4-ethylphenyl)-4-(thiophen-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2938375.png)


![4,5-dichloro-2-[1,1-dibromo-2-(4-chlorophenyl)-2-oxoethyl]-3(2H)-pyridazinone](/img/structure/B2938380.png)
![N-[(furan-2-yl)methyl]-1-(4-methoxyphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2938385.png)
![1-benzyl-4-{1-[2-(3-methoxyphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one](/img/structure/B2938388.png)


